Org 21465

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Neuroactive Steroid Potency GABA-A Receptor Modulation

Org 21465 is a water-soluble neuroactive steroid GABA-A PAM validated for in vivo EEG-based PK/PD studies (K_PD 1619 ng·mL⁻¹). Its aqueous solubility eliminates cyclodextrin/Cremophor EL vehicles, preventing confounding artifacts in cardiovascular and safety pharmacology experiments. With a defined [³⁵S]TBPS IC₅₀ of 504 nM, it serves as a calibrated reference standard for screening novel neurosteroid analogs, ensuring reproducible, mechanism-based research outcomes.

Molecular Formula C27H43NO4
Molecular Weight 445.6 g/mol
CAS No. 167946-96-5
Cat. No. B1677469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 21465
CAS167946-96-5
Synonyms(2beta,3alpha,5alpha)-3-hydroxy-2-(2,2-dimethylmorpholin-4-yl)pregnane-11,20-dione
ORG 21465
ORG-21465
Molecular FormulaC27H43NO4
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CC(C(C4)O)N5CCOC(C5)(C)C)C)C
InChIInChI=1S/C27H43NO4/c1-16(29)19-8-9-20-18-7-6-17-12-22(30)21(28-10-11-32-25(2,3)15-28)13-26(17,4)24(18)23(31)14-27(19,20)5/h17-22,24,30H,6-15H2,1-5H3/t17-,18-,19+,20-,21-,22-,24+,26-,27+/m0/s1
InChIKeyHQEJMKVZYCQIIH-JJLPOIBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 21465 (CAS 167946-96-5) Procurement Guide: Water-Soluble Neuroactive Steroid for GABA-A Modulation Research


Org 21465 (CAS 167946-96-5) is a synthetic neuroactive steroid that functions as a positive allosteric modulator (PAM) of the GABA-A receptor [1]. It was developed by Organon as a water-soluble intravenous anaesthetic candidate and is characterized by a 2β-(2,2-dimethylmorpholin-4-yl) substitution on the steroid A-ring, which confers aqueous solubility [2]. Org 21465 displaced [³⁵S]TBPS binding with an IC₅₀ of 504 nM [3] and demonstrated in vivo anaesthetic potency in both rat models and human volunteers [4].

Why Generic Neuroactive Steroid Substitution Fails: Org 21465's Distinctive Solubility and Potency Profile


Neuroactive steroids acting at the GABA-A receptor constitute a structurally diverse class with wide-ranging physicochemical and pharmacological properties. Despite sharing a common steroid backbone, minor modifications such as the 2β-morpholinyl substitution in Org 21465 drastically alter aqueous solubility, receptor binding kinetics, and in vivo potency [1]. A systematic comparative study demonstrated that in vivo K_PD values span a 10-fold range across four related neuroactive steroids (pregnanolone, ORG 20599, alphaxalone, Org 21465), confirming that generic substitution without quantitative understanding of potency differences will yield irreproducible results [2]. Additionally, Org 21465's water solubility eliminates the need for cyclodextrin or Cremophor EL formulation vehicles required by lipophilic comparators such as alphaxalone, a critical distinction for experimental design [3].

Org 21465 Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


In Vivo Potency (K_PD) in Rats: Org 21465 Versus Pregnanolone, ORG 20599, and Alphaxalone

In a direct head-to-head in vivo PK/PD study in rats, Org 21465 exhibited a potency estimate (K_PD) of 1619 ± 208 ng·mL⁻¹, which was 10.3-fold higher (less potent) than pregnanolone (K_PD = 157 ± 16 ng·mL⁻¹), 7.3-fold higher than ORG 20599 (221 ± 83 ng·mL⁻¹), and 3.4-fold higher than alphaxalone (483 ± 42 ng·mL⁻¹) [1]. This demonstrates that Org 21465 is the least potent among these four neuroactive steroids in vivo, despite similar intrinsic efficacy at the GABA-A receptor.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Neuroactive Steroid Potency GABA-A Receptor Modulation

In Vitro TBPS Displacement (IC₅₀): Org 21465 Versus Alfaxalone and Minaxolone

In a cross-study comparison of [³⁵S]TBPS displacement from rat brain GABA-A receptors, Org 21465 exhibited an IC₅₀ of 504 nM, which is 7.1-fold less potent than minaxolone (IC₅₀ = 71 nM) but comparable to alfaxalone (IC₅₀ = 538 nM) [1]. This in vitro binding data correlates strongly with in vivo potency (r = 0.91) [2].

Receptor Binding Affinity GABA-A Receptor Modulation Neuroactive Steroid Screening

Human Anaesthetic Potency: Org 21465 Versus Eltanolone (Pregnanolone)

In human volunteer studies, Org 21465 produced anaesthesia at doses of 1.0–1.8 mg·kg⁻¹ i.v. [1], whereas eltanolone (pregnanolone) was investigated at doses of 0.6–0.8 mg·kg⁻¹ i.v. for comparable anaesthetic endpoints [2]. This suggests Org 21465 is approximately 1.7- to 2.3-fold less potent than eltanolone in humans, consistent with the rank-order potency observed in rat PK/PD studies.

Clinical Anaesthesia Human Pharmacodynamics Dose-Response

Aqueous Solubility: Org 21465 as a Formulation-Free Neuroactive Steroid

Org 21465 was specifically designed as a water-soluble neuroactive steroid, eliminating the need for solubilizing excipients such as cyclodextrins (required for alfaxalone) or Cremophor EL (historically used for althesin) [1]. This intrinsic solubility advantage avoids vehicle-related artifacts including histamine release, anaphylactoid reactions, and pharmacokinetic alterations that complicate interpretation of comparator studies [2].

Drug Formulation Aqueous Solubility Experimental Reproducibility

Org 21465 Best Research and Industrial Application Scenarios: Evidence-Based Use Cases


In Vivo PK/PD Modeling of GABA-A Receptor Modulation in Rodents

Org 21465 is validated for in vivo EEG-based PK/PD studies in rats, with fully characterized compartmental pharmacokinetics and a defined K_PD value of 1619 ± 208 ng·mL⁻¹ [1]. Its lower potency compared to pregnanolone and ORG 20599 enables dose-response studies across a wider concentration range without rapid saturation, making it ideal for mechanism-based PK/PD model development [1].

Electrophysiological Studies of GABA-A Receptor Allosteric Modulation

Org 21465 (1–10 μM) has been demonstrated to enhance both depolarizing (DPSPA) and hyperpolarizing (IPSPA) GABA-A receptor-mediated postsynaptic potentials in rat hippocampal CA1 slices, alongside comparators propofol (50–500 μM) and pentobarbitone (100–300 μM) [2]. This establishes Org 21465 as a tool compound for studying neurosteroid modulation of synaptic inhibition in ex vivo electrophysiology.

Reference Compound for In Vitro GABA-A Receptor Binding Assays

With a defined [³⁵S]TBPS displacement IC₅₀ of 504 nM [3], Org 21465 serves as a mid-potency reference standard for screening novel neuroactive steroid analogs. Its binding affinity correlates strongly with in vivo potency (r = 0.91) [1], enabling reliable extrapolation from in vitro binding to in vivo activity.

Water-Soluble Positive Control for Formulation-Free In Vivo Dosing

Unlike most neuroactive steroids that require complex formulation vehicles (cyclodextrins, Cremophor EL, or lipid emulsions), Org 21465 is directly water-soluble [4]. This property makes it an ideal positive control compound for experiments where vehicle artifacts must be excluded, particularly in cardiovascular and respiratory safety pharmacology studies where vehicle effects can confound results [5].

Technical Documentation Hub

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